PRMT5-IN-2

Vue d'ensemble

Description

PRMT5-IN-2 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that catalyzes the methylation of arginine residues on histones and non-histone proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where it has shown promise in inhibiting tumor growth and proliferation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PRMT5-IN-2 typically involves a multi-step process that includes the formation of key intermediates through various organic reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency and quality. This often requires optimization of reaction conditions, purification techniques, and stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the compound’s purity and structural integrity .

Analyse Des Réactions Chimiques

Types of Reactions

PRMT5-IN-2 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, hydroxide ions.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated forms. Substitution reactions can introduce various functional groups, enhancing the compound’s activity or stability .

Applications De Recherche Scientifique

PRMT5-IN-2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of PRMT5 in various biochemical pathways.

Biology: Employed in cell-based assays to investigate the effects of PRMT5 inhibition on cellular processes such as gene expression, cell cycle regulation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with overexpression of PRMT5. .

Mécanisme D'action

PRMT5-IN-2 exerts its effects by selectively inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, leading to alterations in gene expression and cellular functions. The compound primarily targets the symmetric dimethylation of histone and non-histone proteins, which plays a crucial role in regulating chromatin structure, transcriptional repression, and RNA splicing . By disrupting these processes, this compound induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth .

Comparaison Avec Des Composés Similaires

Similar Compounds

PRMT5-IN-1: Another selective inhibitor of PRMT5 with a similar mechanism of action but different chemical structure.

PRMT5-IN-3: A newer compound with enhanced potency and selectivity compared to PRMT5-IN-2.

3039-0164: A non-SAM inhibitor of PRMT5 discovered through structure-based virtual screening.

Uniqueness of this compound

This compound stands out due to its balanced profile of potency, selectivity, and pharmacokinetic properties. It has demonstrated significant efficacy in preclinical models of various cancers, making it a promising candidate for further development. Additionally, its ability to synergize with other therapeutic agents, such as BCL-2 inhibitors, enhances its potential as part of combination therapies .

Activité Biologique

PRMT5-IN-2 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), a type II arginine methyltransferase implicated in various biological processes, including gene regulation, cell proliferation, and tumor progression. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Overview of PRMT5

PRMT5 catalyzes the symmetric dimethylation of arginine residues on histones and non-histone proteins, influencing chromatin structure and gene expression. Its dysregulation has been linked to several malignancies, making it an attractive target for cancer therapy. Inhibition of PRMT5 has shown promise in preclinical models of various cancers, including glioblastoma, multiple myeloma (MM), and breast cancer .

This compound functions by disrupting the enzymatic activity of PRMT5, leading to alterations in cellular processes:

- Gene Expression Regulation : Inhibition of PRMT5 alters the methylation status of histones and transcription factors, resulting in the reactivation of tumor suppressor genes that are silenced in cancer .

- Cell Cycle Dysregulation : Studies indicate that PRMT5 inhibition can reverse changes in cell cycle gene expression induced by the loss of retinoblastoma protein (RB1), suggesting a role in cell cycle regulation .

- mRNA Splicing and Stemness : In glioblastoma models, PRMT5 inhibition led to significant changes in mRNA splicing patterns, promoting exon skipping and intron retention, which are associated with stem cell-like properties .

1. Glioblastoma Multiforme

In a study involving patient-derived glioblastoma stem cell (GSC) lines, this compound demonstrated potent anti-tumor activity. The compound inhibited GSC growth and clonogenic capacity across a diverse set of GSC lines. Notably, treatment with the CNS-penetrant chemical probe LLY-283 (related to PRMT5 inhibition) resulted in significant survival benefits in orthotopic xenograft models .

2. Multiple Myeloma

Research on MM revealed that knockdown of PRMT5 enhanced pyroptosis (a form of programmed cell death) through upregulation of CASP1. Inhibition of PRMT5 activity led to increased levels of pro-inflammatory cytokines and cell death markers in MM cells. This suggests that this compound could potentially serve as a therapeutic agent by promoting cell death pathways in MM .

Efficacy in Preclinical Models

A series of preclinical studies have highlighted the efficacy of PRMT5 inhibitors like this compound across various cancer types:

| Cancer Type | Model Type | Efficacy Observed |

|---|---|---|

| Glioblastoma | Patient-Derived Xenograft | Significant survival benefit observed |

| Multiple Myeloma | In Vitro and In Vivo | Enhanced pyroptosis and decreased viability |

| Breast Cancer | RB-deficient Models | Reversal of cell cycle dysregulation |

Propriétés

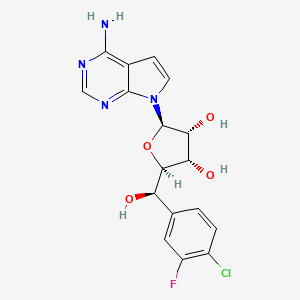

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-(4-chloro-3-fluorophenyl)-hydroxymethyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN4O4/c18-9-2-1-7(5-10(9)19)11(24)14-12(25)13(26)17(27-14)23-4-3-8-15(20)21-6-22-16(8)23/h1-6,11-14,17,24-26H,(H2,20,21,22)/t11-,12+,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCYWLXMJRCJNE-QFRSUPTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.